

Biological Activity of 16-Aminohexadecanol Lipid Mimetics

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Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol

CAS No.: 50602-69-2

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A Technical Guide for Drug Development & Membrane Biophysics

Part 1: Executive Summary & Structural Rationale

16-Aminohexadecanol (16-AHD) is a saturated, long-chain amino alcohol (

) that serves as a critical scaffold in the design of synthetic lipids. Structurally, it mimics the hydrophobic backbone of sphingosine (the naturally occurring

amino alcohol base of sphingolipids) but lacks the 1,3-diol motif and unsaturation.

This structural homology allows 16-AHD derivatives to function as lipid mimetics that can:

- Intercalate into Lipid Bilayers: Modulating membrane fluidity and permeability.
- Inhibit Protein Kinase C (PKC): Acting as a simplified sphingosine analog to induce apoptosis in tumor cells.

- Serve as Bio-orthogonal Linkers: Presenting carbohydrate ligands (glycomimetics) to immune receptors or biosensor surfaces with precise orientation.

Chemical Identity

Property	Specification
IUPAC Name	16-aminohexadecan-1-ol
Formula	
Molecular Weight	257.46 g/mol
pKa (Amine)	~10.5 (Protonated at physiological pH)
LogP	~5.5 (Highly Lipophilic)
Structural Class	Long-chain amino alcohol; Sphingoid base analog

Part 2: Mechanisms of Biological Activity

Cytotoxicity & Antitumor Mechanism (Sphingosine Mimicry)

16-AHD derivatives function as "simplified sphingolipids." Natural sphingosine regulates cell fate by inhibiting PKC and promoting apoptosis. 16-AHD mimetics retain the amphiphilic amine character required for this activity but offer enhanced metabolic stability against sphingosine kinases.

- Mechanism: The protonated amine group of 16-AHD interacts electrostatically with the anionic headgroups of phosphatidylserine (PS) on the inner leaflet of the plasma membrane.
- Signaling Blockade: This accumulation displaces Diacylglycerol (DAG) from the C1 domain of Protein Kinase C (PKC), inhibiting its activation.
- Outcome: Downregulation of the MAPK/ERK survival pathway

Induction of Apoptosis.

Immunomodulation (Glycolipid Spacers)

16-AHD is frequently used as a spacer to synthesize Neoglycolipids. By conjugating a sugar (e.g., galactose, mannose) to the hydroxyl group and acylating the amine, researchers create synthetic analogs of Galactosylceramide (GalCer).

- Target: These mimetics bind to CD1d molecules on antigen-presenting cells.
- Activity: Activation of iNKT cells (invariant Natural Killer T cells).
- Advantage: The saturated C16 chain provides a rigid, optimized length for the hydrophobic groove of CD1d, often resulting in a Th2-biased cytokine response (anti-inflammatory) compared to the Th1 bias of unsaturated analogs.

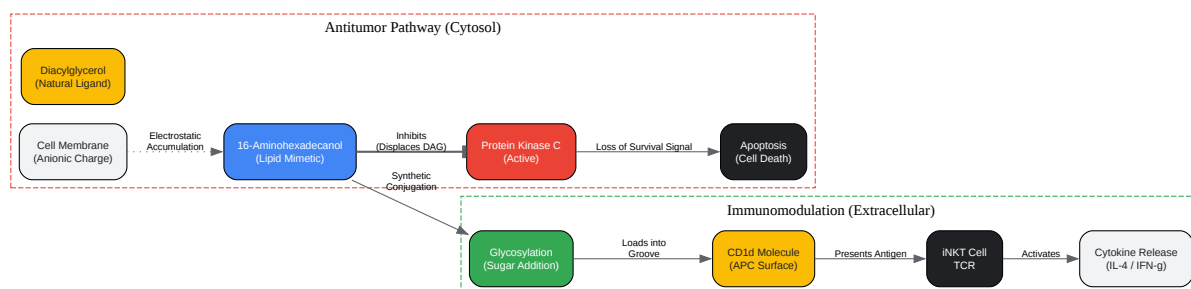
Antimicrobial & Membrane Permeabilization

Free 16-AHD exhibits broad-spectrum antimicrobial activity similar to other long-chain amines (e.g., sphingosine).

- Mechanism: The cationic headgroup binds to the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acids in Gram-positive). The hydrophobic tail inserts into the bilayer, causing depolarization and leakage of intracellular contents.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of 16-AHD mimetics: PKC Inhibition (Antitumor) and CD1d Presentation (Immunomodulation).



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Figure 1: Dual mechanism of action for 16-AHD mimetics in tumor suppression and immune activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 16-AHD-Based Neoglycolipids

Rationale: To create a stable, bioactive lipid for CD1d binding studies.

- Activation: React 16-aminoheptadecanol with Di-tert-butyl dicarbonate () to protect the amine.
 - Conditions:
 - ,
 - , RT, 4h.

- Glycosylation: React the Boc-protected alcohol with a peracetylated glycosyl trichloroacetimidate (sugar donor) using

as a catalyst.
 - Checkpoint: Verify

-linkage via NMR (coupling constant

).
- Deprotection & Acylation:
 - Remove Boc group (TFA/DCM).
 - Acylate the free amine with a fatty acid chloride (e.g., Palmitoyl chloride) to form the ceramide-like tail.
 - Remove acetyl groups from sugar (NaOMe/MeOH).
- Purification: Silica gel chromatography (CHCl₃/MeOH gradient).

Protocol B: Cytotoxicity Assay (MTT)

Rationale: To determine the

of the mimetic against cancer cell lines (e.g., HCT-116).

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.
- Treatment: Dissolve 16-AHD mimetic in DMSO (Stock 10 mM). Dilute in media to final concentrations (0.1 - 100

).
 - Control: 0.1% DMSO vehicle.
- Incubation: Treat cells for 48h at

- Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Protocol C: Liposome Formulation for Drug Delivery

Rationale: Using 16-AHD as a helper lipid in cationic liposomes.

- Mixing: Combine DOTAP (cationic lipid), Cholesterol, and 16-AHD (molar ratio 50:40:10) in chloroform.^[1]
- Drying: Evaporate solvent under nitrogen stream to form a thin film. Desiccate overnight.
- Hydration: Add HEPES buffer (pH 7.4) and vortex vigorously for 30 mins to form Multilamellar Vesicles (MLVs).
- Sizing: Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
- QC: Measure Size and Zeta Potential via Dynamic Light Scattering (DLS).
 - Target: Size < 150 nm, PDI < 0.2.

Part 5: Comparative Data Analysis

The following table summarizes the biological impact of chain length and headgroup modification on amino-alcohol lipid mimetics.

Compound	Chain Length	Headgroup	Primary Activity	Target/Mechanism
Sphingosine (Natural)	C18 (Unsat)	Amino-Diol	Pro-apoptotic	PKC Inhibition / PP2A Activation
16-Aminohexadecanol	C16 (Sat)	Amino-Alcohol	Cytotoxic / Antimicrobial	Membrane perturbation / PKC
Spisulosine (ES-285)	C18 (Sat)	Methyl-amino	Antitumor	RhoA inhibition / Accumulation in ER
AHD-Galactoside	C16 (Sat)	Galactose	Immunomodulator	CD1d / iNKT Cell Agonist
Hexanolamino-PAF	C16 (Ether)	Phosphocholine	PAF Antagonist	PAF Receptor Blockade

Part 6: References

- PubChem. (2025). **16-Aminohexadecan-1-ol** Compound Summary. National Library of Medicine. [\[Link\]](#)
- Constantinou-Kokotou, V., et al. (2002). Synthesis and biological activities of long chain 2-amino alcohols. ResearchGate. [\[Link\]](#)
- Salio, M., et al. (2014). Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of alpha-galactosylceramide. Proceedings of the National Academy of Sciences. [\[Link\]](#)

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